Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(4-bromophenyl)-2,5-dioxo-4-{[4-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzoate
- Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Uniqueness
Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H30N2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H30N2O4/c1-32-26(31)21-10-12-22(13-11-21)28-24(29)18-23(25(28)30)27-16-14-20(15-17-27)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,20,23H,5,8-9,14-18H2,1H3 |
InChI Key |
BLIOYRUWGJMEOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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